molecular formula C17H22N2O2 B1396869 (R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate CAS No. 1218918-73-0

(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No. B1396869
M. Wt: 286.37 g/mol
InChI Key: MEIPQIOVMQOUBQ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate” is a chemical compound with the CAS number 1218918-73-0 . Its molecular formula is C17H22N2O2 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H22N2O2 . It includes a pyrido[1,2-a]indole ring, which is a type of heterocyclic compound. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.37 . Other properties like boiling point, melting point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Chemical Synthesis and Modifications (R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate and its derivatives have been a subject of interest in various chemical synthesis studies. Koay, Tonelli, and Truong (2011) demonstrated a practical and efficient synthesis of methyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-10-ylacetate derivatives, employing nucleophilic aromatic substitution and intramolecular Heck coupling as key steps. These methods provide valuable pathways for the synthesis of N-fused tricyclic indoles, indicating the compound's potential as a versatile building block in organic synthesis Koay, Tonelli, & Truong, 2011.

Pharmacological Applications The compound and its related structures have been explored for their potential pharmacological applications. Martel et al. (1976) synthesized a series of tetrahydropyrano[3,4-b]indole-1-acetic acids, closely related to the compound , to examine their anti-inflammatory and ulcerogenic effects. The study found certain derivatives, like etodolic acid, to be particularly active against chronic inflammation models and demonstrated relatively low acute ulcerogenic potential in rats. This suggests potential applications in developing anti-inflammatory drugs Martel, Demerson, Humber, & Philipp, 1976.

properties

IUPAC Name

propyl 2-[(7R)-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-9-21-17(20)10-14-13-5-3-4-6-15(13)19-11-12(18)7-8-16(14)19/h3-6,12H,2,7-11,18H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIPQIOVMQOUBQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CC1=C2CC[C@H](CN2C3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Reactant of Route 2
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Reactant of Route 3
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Reactant of Route 4
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Reactant of Route 5
Reactant of Route 5
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Reactant of Route 6
(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

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